

# In-Depth Technical Guide: Antiviral Agent 17 (CAS 158227-81-7)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Antiviral agent 17, identified by the Chemical Abstracts Service (CAS) number 158227-81-7, is a synthetic C-nucleoside analogue with demonstrated antiviral properties. Also referred to as Compound 4 and chemically named D-Ribitol, 1-C-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-1,4-anhydro-, (1S)-, this compound has emerged as a subject of interest in the field of antiviral research, particularly for its activity against noroviruses. This technical guide provides a comprehensive overview of the available data on Antiviral Agent 17, including its chemical properties, antiviral efficacy, and associated cytotoxicity. The information is primarily drawn from the key study by Li et al. (2020) published in the European Journal of Medicinal Chemistry.[1]

# **Chemical and Physical Properties**

**Antiviral agent 17** is a white to off-white solid. Its fundamental properties are summarized in the table below.



| Property          | Value Reference          |                       |
|-------------------|--------------------------|-----------------------|
| CAS Number        | 158227-81-7              | [2][3][4][5][6][7][8] |
| Molecular Formula | C11H14N4O4               | [2][4][5]             |
| Molecular Weight  | 266.25 g/mol             | [2][4][5]             |
| Appearance        | White to off-white solid | [6]                   |
| Solubility        | Soluble in DMSO          | [2]                   |

## **Antiviral Activity**

**Antiviral agent 17** has demonstrated notable potency against noroviruses. The compound's efficacy is attributed to its ability to inhibit viral replication.

#### **Quantitative Antiviral Data**

The following table summarizes the key quantitative metrics of the antiviral activity of **Antiviral Agent 17**.

| Assay                   | Virus                         | Cell Line | EC50     | Reference       |
|-------------------------|-------------------------------|-----------|----------|-----------------|
| Human Replicon<br>Assay | Human<br>Norovirus<br>(HuNoV) | -         | 0.015 μΜ | [1][2][4][6][8] |
| Antiviral Assay         | Murine Norovirus<br>(MNV)     | -         | 7 nM     | [6]             |

## **Cytotoxicity Profile**

A critical aspect of the development of any antiviral therapeutic is its safety profile and specificity for viral targets over host cells. Studies have indicated that **Antiviral agent 17** exhibits a degree of cytotoxicity at concentrations higher than its effective antiviral concentration.

## **Quantitative Cytotoxicity Data**



The cytotoxicity of **Antiviral Agent 17** has been assessed in human cell lines, with the key findings presented below.

| Assay                | Cell Line | CC50     | Reference |
|----------------------|-----------|----------|-----------|
| Cell Viability Assay | НЕр-2     | 0.038 μΜ |           |

#### **Mechanism of Action**

The primary mechanism of action for **Antiviral agent 17**, as with other nucleoside analogues, is proposed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] By acting as a substrate for RdRp, the compound can be incorporated into the growing viral RNA chain, leading to premature termination of replication.

Proposed Mechanism of Action of Antiviral Agent 17



Click to download full resolution via product page



Caption: Proposed mechanism of action for Antiviral Agent 17.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of **Antiviral Agent 17** are crucial for reproducibility and further research. While the full-text of the primary research article by Li et al. (2020) was not accessible to provide exhaustive details, this section outlines the general methodologies based on available information and standard practices in the field.

### **Synthesis of Antiviral Agent 17**

The synthesis of **Antiviral agent 17** involves the construction of the 4-amino-pyrrolo[2,1-f][1][2] [3]triazine heterocyclic core followed by its C-glycosylation with a protected ribofuranose derivative. The final steps typically involve deprotection to yield the target nucleoside analogue.





Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Antiviral Agent 17.

#### **Antiviral Assays**

- Objective: To determine the concentration at which the compound inhibits 50% of viral replication (EC<sub>50</sub>).
- Methodology: A human cell line containing a subgenomic replicon of human norovirus is utilized. These replicons contain the viral non-structural proteins, including the RdRp, and a reporter gene (e.g., luciferase).



- Cells are seeded in multi-well plates.
- Serial dilutions of Antiviral agent 17 are added to the wells.
- After an incubation period, the level of reporter gene expression is measured.
- The EC₅₀ value is calculated by plotting the reduction in reporter signal against the compound concentration.
- Objective: To assess the antiviral activity against a culturable norovirus surrogate.
- Methodology:
  - A suitable host cell line (e.g., RAW 264.7 cells) is infected with MNV.
  - The infected cells are treated with various concentrations of Antiviral agent 17.
  - After incubation, the viral yield or cytopathic effect (CPE) is quantified.
  - The EC<sub>50</sub> is determined based on the reduction in viral titer or CPE.

#### **Cytotoxicity Assay**

- Objective: To determine the concentration at which the compound causes a 50% reduction in cell viability (CC<sub>50</sub>).
- Methodology (e.g., MTT or CellTiter-Glo® Assay):
  - HEp-2 cells are seeded in multi-well plates.
  - The cells are treated with a range of concentrations of Antiviral agent 17.
  - After an incubation period, a viability reagent (e.g., MTT or a reagent that measures ATP)
    is added.
  - The signal, which correlates with the number of viable cells, is measured.
  - The CC<sub>50</sub> value is calculated from the dose-response curve.





Click to download full resolution via product page

Caption: Workflow for the in vitro evaluation of Antiviral Agent 17.

#### **Conclusion and Future Directions**

Antiviral agent 17 is a potent inhibitor of norovirus replication in vitro.[1][6] Its strong performance in a human norovirus replicon assay highlights its potential as a lead compound for the development of anti-norovirus therapeutics.[1][2][4][6][8] However, the observed cytotoxicity is a significant hurdle that needs to be addressed through further medicinal chemistry efforts. Future research should focus on structural modifications of Antiviral agent 17 to improve its selectivity index (the ratio of CC<sub>50</sub> to EC<sub>50</sub>) by reducing host cell toxicity while maintaining or enhancing its antiviral potency. In vivo efficacy and pharmacokinetic studies will also be essential to evaluate its potential as a clinical candidate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. insightbio.com [insightbio.com]
- 5. Orb1686118-25mg | Antiviral agent 7 Clinisciences [clinisciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-Ribitol, 1-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-1,4-anhydro-, (1S)- | 158227-81-7 [chemicalbook.com]
- 8. Antiviral agent 17 Nordic Biosite [nordicbiosite.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antiviral Agent 17 (CAS 158227-81-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398677#antiviral-agent-17-cas-number-158227-81-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com